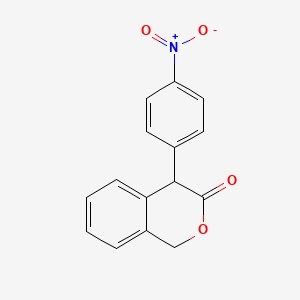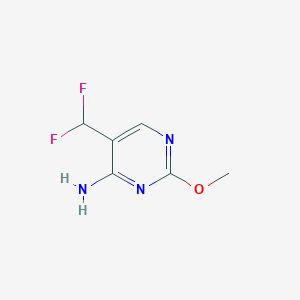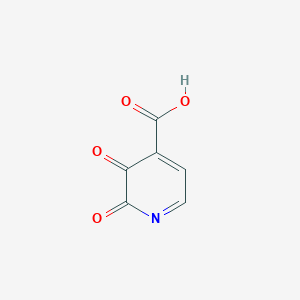
4-(4-Nitrophenyl)-isochroman-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Nitrophenyl)-isochroman-3-one is a chemical compound that belongs to the class of isochromanones It features a nitrophenyl group attached to the isochromanone core, which imparts unique chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrophenyl)-isochroman-3-one typically involves the nitration of isochromanone derivatives. One common method is the nitration of isochroman-3-one using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, concentration, and flow rates, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Nitrophenyl)-isochroman-3-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The isochromanone core can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Sodium borohydride in methanol or ethanol, catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Reduction: 4-(4-Aminophenyl)-isochroman-3-one.
Substitution: Various substituted isochromanones depending on the nucleophile used.
Oxidation: Isochromanone carboxylic acids or other oxidized derivatives.
Applications De Recherche Scientifique
4-(4-Nitrophenyl)-isochroman-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-(4-Nitrophenyl)-isochroman-3-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which may interact with biological macromolecules, such as proteins and nucleic acids. This interaction can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenyl isocyanate: Used in the synthesis of pharmaceutical intermediates.
4-Nitrophenyl acetate: Employed in enzyme assays and as a substrate for esterase and lipase activity.
4-Nitrophenyl formate: Utilized as a reagent for the selective formylation of amino groups.
Uniqueness
4-(4-Nitrophenyl)-isochroman-3-one is unique due to its isochromanone core, which imparts distinct chemical reactivity and potential biological activities. Its combination of a nitrophenyl group with the isochromanone structure makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C15H11NO4 |
|---|---|
Poids moléculaire |
269.25 g/mol |
Nom IUPAC |
4-(4-nitrophenyl)-1,4-dihydroisochromen-3-one |
InChI |
InChI=1S/C15H11NO4/c17-15-14(10-5-7-12(8-6-10)16(18)19)13-4-2-1-3-11(13)9-20-15/h1-8,14H,9H2 |
Clé InChI |
POFMMDOTNPDBIK-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C(C(=O)O1)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl({[2-(thiophen-3-yl)phenyl]methyl})amine](/img/structure/B12066063.png)



![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]propanoic acid](/img/structure/B12066101.png)






